

4-Chlorobiphenyl: A Technical Overview of its Chemical Properties, Metabolism, and Analysis

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Compound of Interest

Compound Name: 4-Chlorobiphenyl

Cat. No.: B017849

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Core Identity: IUPAC Name and Chemical Structure

4-Chlorobiphenyl, a member of the polychlorinated biphenyl (PCB) family, is a synthetic organic compound.^{[1][2]} Its formal IUPAC name is 1-chloro-4-phenylbenzene.^{[1][3]} The structure consists of a biphenyl backbone—two phenyl rings linked by a single covalent bond—with a single chlorine atom substituted at the para (4) position of one of the phenyl rings.

Chemical Structure:

- Molecular Formula: $C_{12}H_9Cl$ ^{[1][3]}
- CAS Number: 2051-62-9^[1]
- Synonyms: 4-Chloro-1,1'-biphenyl, p-Chlorobiphenyl, PCB 3^{[1][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **4-chlorobiphenyl** is presented in the table below. This data is essential for understanding its environmental fate, transport, and behavior in biological systems.

Property	Value	Reference
Molecular Weight	188.653 g/mol	[3]
Physical State	Colorless crystals or shiny off-white flakes	[1][2]
Melting Point	75-77 °C (167-171 °F)	
Boiling Point	293 °C (559 °F) at 760 mmHg	
Water Solubility	< 0.1 g/100 mL at 22 °C	
LogP	4.007	
Vapor Pressure	1 mmHg at 205.5 °F	[1]
Flash Point	>100 °C (>212 °F)	

Metabolic Pathways and Toxicological Implications

The metabolism of **4-chlorobiphenyl** is a critical area of study, as its biotransformation can lead to the formation of more toxic and reactive metabolites. The primary site of metabolism is the liver, involving cytochrome P450 enzymes.

Exposure to **4-chlorobiphenyl** and its metabolites can lead to a range of adverse health effects, including immunotoxicity and cancer.[1] The toxicity of some PCBs is mediated through their interaction with the aryl hydrocarbon receptor (AhR), which disrupts cellular function by altering gene transcription, particularly of cytochrome P450 enzymes.[2] Other toxic mechanisms may involve interference with calcium channels and alterations in brain dopamine levels.[2]

The metabolic activation of **4-chlorobiphenyl** is a key aspect of its carcinogenicity. Studies have shown that its metabolites can have initiating activity in the liver.[4] Specifically, the metabolite 4-chloro-4'-biphenylol has been shown to be more effective than the parent compound in impairing mitochondrial energy-transducing functions.[5]

Below is a diagram illustrating the metabolic pathway of **4-chlorobiphenyl** in HepG2 cells, a human liver cell line. This pathway highlights the enzymatic transformations leading to various

hydroxylated, methoxylated, and conjugated metabolites, including the formation of a reactive quinone intermediate.

Metabolic pathway of **4-Chlorobiphenyl**.

Experimental Protocols

Synthesis of 4-Chlorobiphenyl

A common method for the synthesis of **4-chlorobiphenyl** involves the direct chlorination of biphenyl.[\[3\]](#)

Reaction: Biphenyl is reacted with chlorine gas in the presence of a ring-chlorination catalyst.

Purification: The resulting reaction mixture, which contains a mixture of chlorinated biphenyls, is then subjected to fractional distillation to isolate the **4-chlorobiphenyl** isomer.[\[3\]](#)

In Vitro Metabolism Studies

The following protocol is a summary of the methodology used to study the metabolism of **4-chlorobiphenyl** in a human cell line.[\[1\]](#)[\[6\]](#)

Cell Culture and Exposure:

- HepG2 cells are cultured under standard conditions.
- The cells are then exposed to a specific concentration of **4-chlorobiphenyl** (e.g., 10 μ M) or its hydroxylated metabolites dissolved in a suitable solvent like DMSO for a defined period (e.g., 24 hours).[\[1\]](#)[\[6\]](#)

Metabolite Extraction and Analysis:

- After incubation, the culture medium is collected.
- Metabolites are extracted from the medium.
- The extracted samples are analyzed using non-target high-resolution mass spectrometry (Nt-HRMS) to identify the various metabolic products.[\[1\]](#)[\[6\]](#)

Analytical Detection Methods

The detection and quantification of **4-chlorobiphenyl** in various matrices are crucial for environmental monitoring and toxicological studies.

Sample Preparation:

- **Extraction:** Depending on the sample matrix (e.g., water, soil, biological tissues), various extraction techniques can be employed, such as solid-phase extraction (SPE), Soxhlet extraction, or pressurized liquid extraction (PLE).
- **Cleanup:** The extracts are often cleaned up to remove interfering compounds. This can be achieved using techniques like gel permeation chromatography or adsorption chromatography on silica gel or Florisil.

Instrumental Analysis:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a widely used and highly sensitive method for the analysis of PCBs. It provides both qualitative and quantitative information.
- **High-Performance Liquid Chromatography (HPLC):** HPLC can also be used for the determination of **4-chlorobiphenyl**, often with UV or electrochemical detection.

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